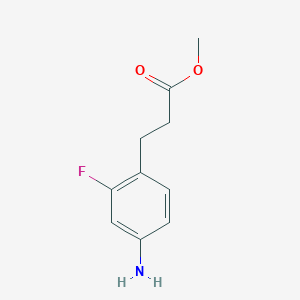

3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester is an organic compound that features a fluorine atom and an amino group attached to a phenyl ring, which is further connected to a propionic acid methyl ester moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester typically involves the following steps:

Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the para position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Alkylation: The resulting 4-amino-2-fluoroaniline is then alkylated with methyl acrylate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Chemistry

3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in synthetic organic chemistry.

Biology

The compound has been investigated as a biochemical probe , particularly in studies related to bacterial DNA-gyrase inhibition. This mode of action suggests that it could be effective against bacterial infections, including those caused by Mycobacterium tuberculosis.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties :

- It shows promise as a potential drug candidate due to its interaction with biological targets.

- Research indicates that modifications in its structure can enhance its pharmacokinetic properties, improving cellular penetration and efficacy.

Industry

In industrial applications, it is utilized in the production of advanced materials with specific properties, leveraging the unique characteristics imparted by the fluorine atom.

Case Studies

Case Study 1: Antimicrobial Activity

Research demonstrated that this compound effectively inhibits the growth of M. tuberculosis. In vitro studies showed a significant reduction in bacterial viability at certain concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Synthetic Applications

In synthetic organic chemistry, this compound has been successfully used as a precursor for various derivatives that exhibit enhanced biological activity or improved pharmacological profiles. The versatility in chemical transformations allows researchers to tailor compounds for specific therapeutic targets.

Mecanismo De Acción

The mechanism of action of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-Amino-2-chloro-phenyl)-propionic acid methyl ester

- 3-(4-Amino-2-bromo-phenyl)-propionic acid methyl ester

- 3-(4-Amino-2-methyl-phenyl)-propionic acid methyl ester

Uniqueness

3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound for various applications.

Actividad Biológica

3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester is a fluorinated amino acid derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the synthesis, biological properties, structure-activity relationships, and relevant case studies associated with this compound.

Chemical Structure

The compound has the following molecular formula: C10H12FNO2. Its structure features a propionic acid backbone with an amino group and a fluorinated phenyl ring, which are critical for its biological activity.

Synthesis

Various synthetic methods have been explored for the preparation of this compound. Notably, enzymatic methods using lipases have shown promise in achieving high enantioselectivity and yield. For example, lipase PSIM from Burkholderia cepacia has been utilized for the kinetic resolution of racemic β-amino carboxylic esters, leading to excellent enantiomeric excess values (≥99%) .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that fluorinated amino acids can enhance the potency of anticancer agents. For instance, α-fluorinated β-amino acids have been reported to exhibit increased activity against various cancer cell lines. The presence of fluorine in the structure is believed to influence the conformational properties and stability of these compounds, thereby enhancing their biological effects .

Enzyme Inhibition

Fluorinated derivatives, including this compound, have been studied as potential enzyme inhibitors. The incorporation of fluorine can modify the interaction between the inhibitor and the enzyme's active site, potentially leading to improved inhibition profiles. This aspect is particularly relevant in designing inhibitors for proteases and other therapeutic targets .

Neuropharmacological Effects

Some studies suggest that derivatives of fluorinated amino acids may exhibit neuropharmacological effects. The structural modifications can influence neurotransmitter systems, which may be beneficial in developing treatments for neurological disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Fluorine Substitution : The position and number of fluorine atoms on the phenyl ring significantly affect biological activity. Fluorine's electronegativity alters electronic properties and sterics, influencing binding affinity to biological targets.

- Amino Group Orientation : The spatial arrangement of the amino group relative to the propionic acid moiety plays a critical role in receptor interactions and overall efficacy.

Case Studies

- Anticancer Applications : A study demonstrated that fluorinated β-amino acids exhibited potent cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

- Enzyme Inhibition Studies : In vitro assays showed that this compound effectively inhibited serine proteases with IC50 values significantly lower than non-fluorinated analogs, highlighting its potential as a therapeutic agent .

Propiedades

IUPAC Name |

methyl 3-(4-amino-2-fluorophenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-14-10(13)5-3-7-2-4-8(12)6-9(7)11/h2,4,6H,3,5,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWXMVUBLUJFJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=C(C=C(C=C1)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.